

Determining the Melting Point of 3-(Benzoylamino)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

Cat. No.: B1266868

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the determination of the melting point of **3-(Benzoylamino)benzoic acid**. It includes tabulated physical property data, detailed experimental protocols for standard methodologies, and a discussion on the critical influence of purity on melting point determination.

Physicochemical Properties of 3-(Benzoylamino)benzoic Acid

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is a white to off-white crystalline solid. Its identity and purity are critical in research and pharmaceutical development, with the melting point serving as a key indicator.

Table 1: Reported Melting Point of **3-(Benzoylamino)benzoic Acid** (CAS: 587-54-2)

Melting Point (°C)	Source
250 - 260	Combi-Blocks (Safety Data Sheet) [1]
252.5	Chongqing Chemdad [2]

The slight variation in reported melting points can be attributed to differences in experimental methods and the purity of the analyzed sample.

The Significance of Impurities in Melting Point Analysis

The presence of impurities typically leads to a depression and broadening of the melting point range.^{[3][4]} This phenomenon, known as melting point depression, occurs because impurities disrupt the crystalline lattice of the solid, making it less stable and requiring less energy to transition into a liquid state.^{[3][5]} For high-purity crystalline compounds, a sharp melting point (typically a range of 0.5-1.0°C) is expected. A wider melting range is indicative of the presence of impurities.

Experimental Protocols for Melting Point Determination

Two primary methods for determining the melting point of a solid organic compound are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Method

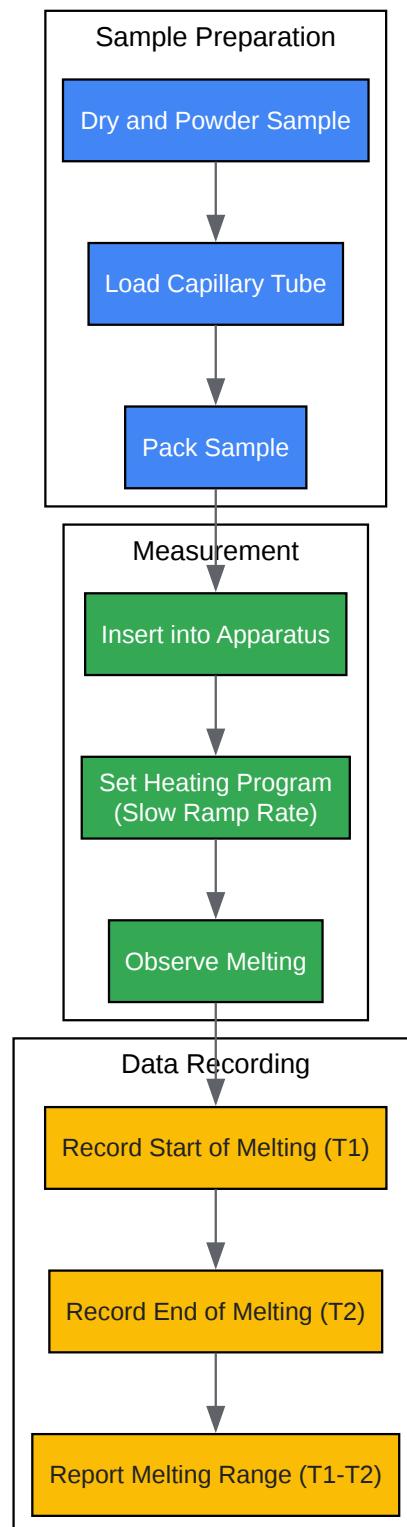
The capillary method is a widely used technique that involves heating a small sample in a capillary tube and observing the temperature range over which it melts.^[6]

Protocol:

- Sample Preparation:
 - Ensure the **3-(Benzoylamino)benzoic acid** sample is completely dry and in a fine, powdered form.^[7] If necessary, gently grind the crystals using a mortar and pestle.
 - Press the open end of a capillary tube into the powdered sample to collect a small amount of material.
 - Tap the sealed end of the capillary tube on a hard surface to pack the sample into a dense column of 2.5-3.5 mm in height.^[8]
- Apparatus Setup (using a digital melting point apparatus):
 - Insert the packed capillary tube into the sample holder of the apparatus.^[6]

- If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to establish a rough melting range.[9]
- For an accurate measurement, set the starting temperature to about 20°C below the expected melting point.[9]
- Set the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
- Observation and Recording:
 - Observe the sample through the viewing lens.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).
 - Record the temperature at which the last solid crystal melts (completion of melting).
 - The recorded range between these two temperatures is the melting point range. For accurate results, repeat the determination at least twice.[10]

Capillary Method Workflow

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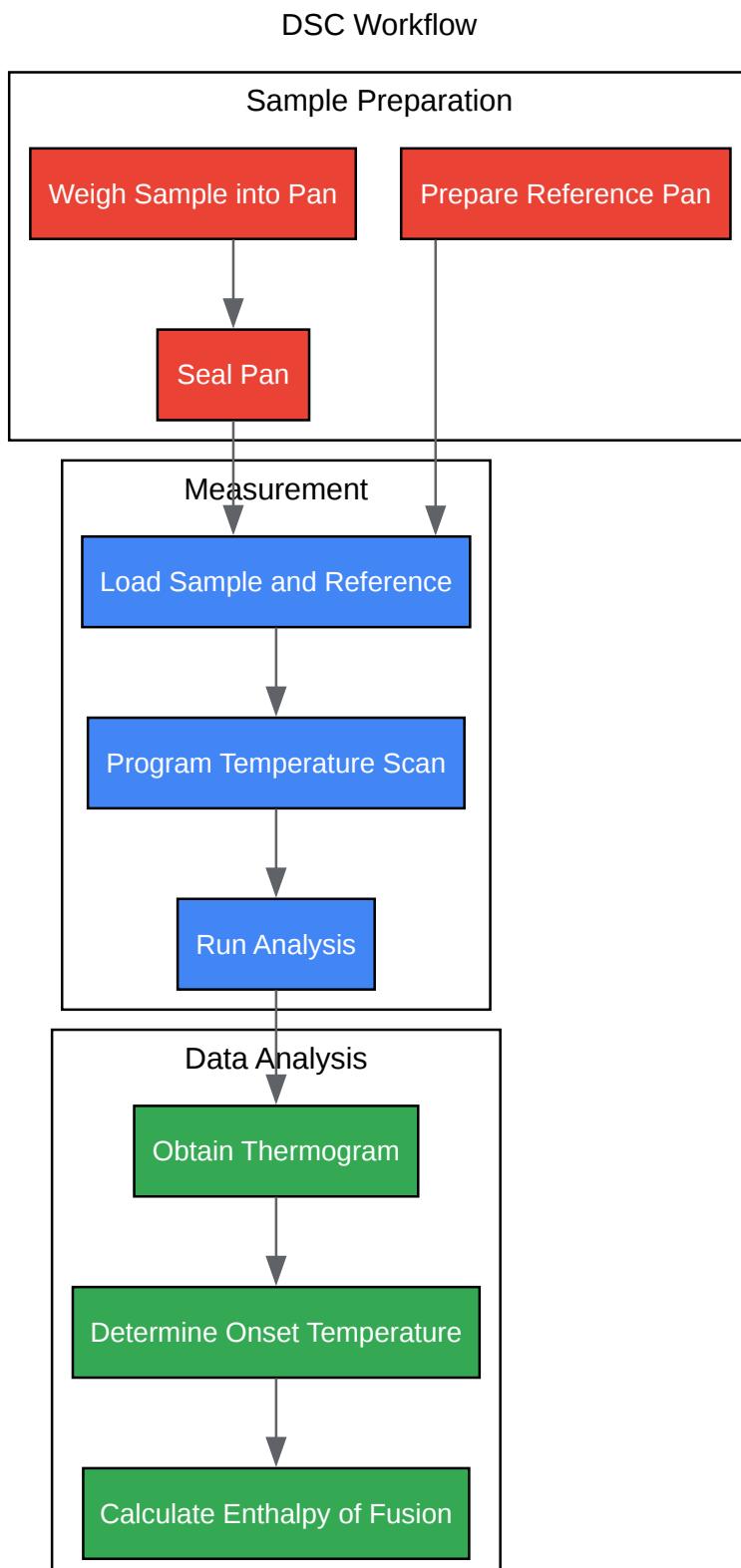
Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[\[11\]](#) It provides a highly precise determination of the melting temperature.[\[12\]](#)

Protocol:

- Sample Preparation:
 - Accurately weigh 2-10 mg of the dried, powdered **3-(Benzoylamino)benzoic acid** into a DSC pan.[\[11\]](#)
 - Place the corresponding lid on the pan and seal it using a sample press.[\[11\]](#)
 - Prepare an empty, sealed pan to serve as the reference.[\[11\]](#)
- Instrument Setup and Measurement:
 - Place the sample and reference pans into the DSC cell.
 - Set the desired temperature program. A typical program involves an initial equilibration period followed by a linear heating ramp (e.g., 10°C/min) through the expected melting range.
 - Initiate the measurement. The instrument will record the heat flow to the sample as a function of temperature.
- Data Analysis:
 - The melting process will appear as an endothermic peak on the DSC thermogram.
 - The melting point is typically determined from the onset temperature of the peak for organic compounds.[\[13\]](#) The peak temperature and the area under the peak (enthalpy of fusion) are also important parameters that can be obtained.



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Caption: Workflow for DSC Melting Point Determination.

Conclusion

The accurate determination of the melting point of **3-(Benzoylamino)benzoic acid** is fundamental for its identification and purity assessment in research and drug development. While the capillary method offers a straightforward and accessible approach, Differential Scanning Calorimetry provides more detailed and precise information regarding the thermal properties of the compound. For reliable and reproducible results, careful sample preparation and adherence to standardized protocols are paramount.

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